molecular formula C11H12N2O2 B2962503 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione CAS No. 245547-25-5

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2962503
CAS No.: 245547-25-5
M. Wt: 204.229
InChI Key: NOQQYOLOKNTPKK-UHFFFAOYSA-N
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Description

“1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione” is a compound with the CAS Number: 245547-25-5 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 1-(4-aminobenzyl)-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione derivatives have shown potential as effective organic inhibitors for carbon steel corrosion in acidic environments. Their inhibition efficiency increases with concentration, suggesting their adsorption on steel surfaces is mainly controlled by a chemisorption process. These findings are significant for industries looking for cost-effective corrosion inhibitors. Research indicates that similar pyrrolidine-2,5-dione derivatives are good corrosion inhibitors, with some being slightly more effective than others, as explored in a study involving electrochemical, XPS, and DFT analyses (Zarrouk et al., 2015).

Organic Synthesis

This compound and its derivatives are valuable intermediates in organic synthesis. They have been used to efficiently synthesize Nα-urethane-protected β- and γ-amino acids in a "one-pot" procedure with excellent yields and purities. This synthesis approach offers a streamlined route for producing protected amino acids, which are crucial building blocks in peptide chemistry (Cal et al., 2012).

Medicinal Chemistry

Compounds based on this compound structure have been synthesized and evaluated for their medicinal properties. For example, analogues have been tested for inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side-chain cleavage enzyme assay systems. Selective compounds have demonstrated competitive inhibition of the aromatase enzyme, indicating their potential as therapeutic agents (Daly et al., 1986).

Computational Studies

Computational studies on derivatives of this compound, such as the analysis of equilibrium geometry, vibrational spectra, and electronic structure, provide insights into their antioxidant activity. These studies involve quantum chemical calculations to understand the molecular structure and its relationship with biological activities. Such research is fundamental in designing compounds with optimized properties for specific applications (Boobalan et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, including its derivatives like “1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles is guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

Mechanism of Action

The presence of an aminophenyl group suggests that this compound could potentially interact with biological targets through hydrogen bonding or ionic interactions. The specific targets and mode of action would depend on the exact spatial arrangement of these groups and the overall three-dimensional structure of the molecule .

In terms of pharmacokinetics, the compound’s properties such as solubility, stability, and permeability would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors such as the compound’s molecular weight, polarity, and the presence of specific functional groups .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQQYOLOKNTPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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